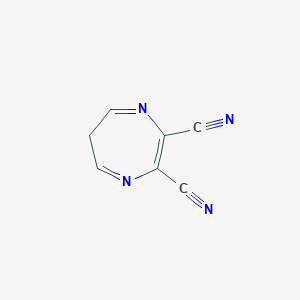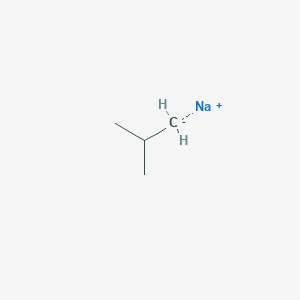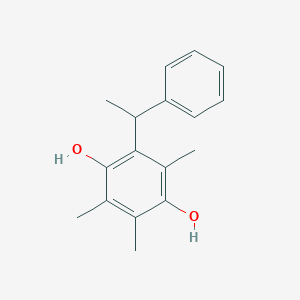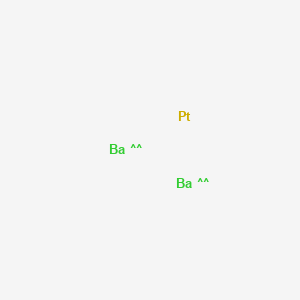
Barium--platinum (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium–platinum (2/1) is a compound consisting of barium and platinum in a 2:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Barium–platinum (2/1) can be synthesized through various methods. One common approach involves the reaction of barium salts with platinum salts under controlled conditions. For example, barium chloride can react with platinum chloride in an aqueous solution, followed by precipitation and purification steps to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of barium–platinum (2/1) may involve more scalable methods, such as solid-state reactions or high-temperature synthesis. These methods ensure the efficient production of the compound in larger quantities, suitable for commercial applications.
化学反応の分析
Types of Reactions
Barium–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield barium–platinum oxides, while reduction reactions may produce lower oxidation state complexes.
科学的研究の応用
Barium–platinum (2/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
作用機序
The mechanism of action of barium–platinum (2/1) involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The specific molecular targets and pathways depend on the application and the reaction conditions.
類似化合物との比較
Similar Compounds
Similar compounds to barium–platinum (2/1) include other barium-platinum complexes with different stoichiometries, such as barium–platinum (1/1) and barium–platinum (3/1). Additionally, other platinum-based compounds, such as platinum chloride and platinum oxide, share some similarities in their chemical properties and applications.
Uniqueness
Barium–platinum (2/1) is unique due to its specific stoichiometry, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
848411-12-1 |
|---|---|
分子式 |
Ba2Pt |
分子量 |
469.74 g/mol |
InChI |
InChI=1S/2Ba.Pt |
InChIキー |
LKUPNTBHYJXJBM-UHFFFAOYSA-N |
正規SMILES |
[Ba].[Ba].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
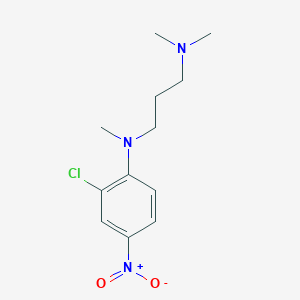

silane](/img/structure/B12538758.png)
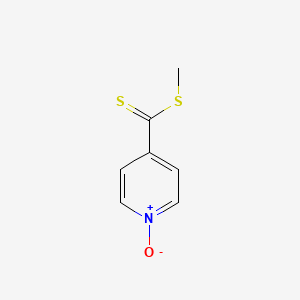
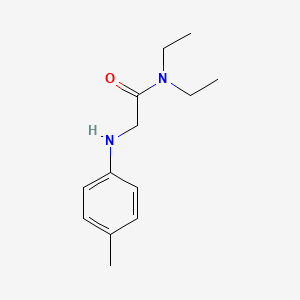

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
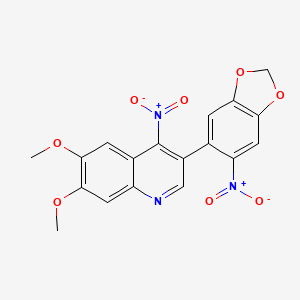
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
